
physical and chemical properties of 4-(3-
Hydroxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4-(3-Hydroxyphenoxy)benzoic

acid

Cat. No.: B1581726 Get Quote

An In-depth Technical Guide to 4-(3-
Hydroxyphenoxy)benzoic acid
Prepared by: Gemini, Senior Application Scientist

Introduction
4-(3-Hydroxyphenoxy)benzoic acid is a diaryl ether derivative possessing both a carboxylic

acid and a phenolic hydroxyl group. This bifunctional chemical architecture makes it a molecule

of significant interest in several scientific domains, particularly in medicinal chemistry and

materials science. As a structural motif, the diaryl ether linkage is prevalent in numerous

biologically active natural products and synthetic compounds. The presence of reactive handles

—the carboxyl and hydroxyl groups—allows for a wide range of chemical modifications,

positioning it as a versatile building block for the synthesis of more complex molecules,

including polymers and active pharmaceutical ingredients (APIs).[1]

This guide provides a comprehensive overview of the core physicochemical properties of 4-(3-
Hydroxyphenoxy)benzoic acid. It is intended for researchers, chemists, and drug

development professionals who require a detailed understanding of this compound for its

application in synthesis, characterization, and formulation. We will delve into its chemical

identity, physical and spectroscopic properties, reactivity, and established protocols for its

analysis, providing a foundation for its effective use in a laboratory setting.
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Chemical and Physical Properties
The fundamental identity and physical characteristics of a compound are paramount for its

application in research and development. These properties dictate the conditions required for

storage, handling, and reaction design.

Chemical Identity
IUPAC Name: 4-(3-hydroxyphenoxy)benzoic acid[2]

CAS Number: 56183-35-8[2]

Molecular Formula: C₁₃H₁₀O₄[2]

Synonyms: p-(m-Hydroxyphenoxy)benzoic acid[2]

Chemical Structure:

Caption: 2D structure of 4-(3-Hydroxyphenoxy)benzoic acid.

Physicochemical Data Summary
The properties of 4-(3-Hydroxyphenoxy)benzoic acid are summarized in the table below.

These values are critical for predicting its behavior in various solvent systems and its potential

for intermolecular interactions.
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Property Value Source(s)

Molecular Weight 230.22 g/mol [2]

Appearance
White to orange to green

powder/crystal
[3]

Melting Point 169.0 to 172.0 °C [3]

Topological Polar Surface Area 66.8 Å² [2][4]

XLogP3 3.6 [2][4]

Hydrogen Bond Donors 2 [4]

Hydrogen Bond Acceptors 4 [4]

Note: XLogP3 is a computed value for the octanol-water partition coefficient, indicating

moderate lipophilicity.

Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and structural

confirmation of a chemical compound. Below is a summary of the key spectroscopic data for 4-
(3-Hydroxyphenoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in

the molecule. The data presented here was recorded on a 400 MHz instrument using DMSO-d₆

as the solvent.[5]
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Assignment Chemical Shift (ppm) Multiplicity

Carboxylic Acid (-COOH) ~13.0 Broad Singlet

Phenolic (-OH) ~9.9 Singlet

Aromatic Proton 7.975 Doublet

Aromatic Proton 7.236 Triplet

Aromatic Proton 7.058 Doublet

Aromatic Proton 6.663 Doublet of Doublets

Aromatic Proton 6.539 Doublet of Doublets

Aromatic Proton 6.499 Triplet

Note: The integration of the aromatic protons corresponds to the expected number of

hydrogens on the two phenyl rings. The broadness of the -COOH peak is typical due to

hydrogen bonding and chemical exchange.

¹³C NMR data is also available for this compound, providing further structural confirmation by

identifying the carbon skeleton.[2]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. For 4-(3-Hydroxyphenoxy)benzoic acid, the mass spectrum shows a prominent

molecular ion peak.[5]

Molecular Ion (M⁺): m/z = 230.0[5]

M+1 Peak: m/z = 231.0[5]

The presence of the M+1 peak is consistent with the natural abundance of the ¹³C isotope in a

molecule containing 13 carbon atoms.[5]

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 4-(3-Hydroxyphenoxy)benzoic acid, typically acquired using a KBr wafer

technique, would exhibit characteristic absorption bands.[2]

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

C-H Stretch (Aromatic): Peaks typically found just above 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch (Ether and Acid): Strong absorptions in the 1210-1320 cm⁻¹ region.

Chemical Reactivity and Synthesis
The reactivity of 4-(3-Hydroxyphenoxy)benzoic acid is dominated by its carboxylic acid and

phenolic hydroxyl functional groups.

Acidity: Both the carboxylic acid and the phenol are acidic protons. The carboxylic acid is

significantly more acidic (pKa ~4-5) than the phenol (pKa ~10), meaning it will be readily

deprotonated by mild bases.

Esterification: The carboxylic acid can be converted to an ester through reaction with an

alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride

followed by reaction with an alcohol.

Amide Formation: The carboxylic acid can be coupled with amines to form amides using

standard peptide coupling reagents.

Phenolic Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form

esters.

Aromatic Substitution: The two aromatic rings can undergo electrophilic aromatic

substitution. The positions of substitution will be directed by the existing activating (hydroxyl)

and deactivating (carboxyl and ether) groups.
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A plausible synthetic route involves the coupling of a protected hydroxy-iodobenzene with a

hydroxy-benzoic acid derivative, or through a nucleophilic aromatic substitution reaction. A

common method for forming diaryl ethers is the Ullmann condensation. Another approach

involves the demethylation of a methoxy precursor, such as 4-(3-methoxyphenoxy)benzoic

acid, using a strong acid like hydrobromic acid.[6]

Safety and Handling
4-(3-Hydroxyphenoxy)benzoic acid requires careful handling in a laboratory setting. It is

classified with the following GHS hazard statements:[2]

H302: Harmful if swallowed.

H319: Causes serious eye irritation.

Precautionary Measures:

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Wash hands thoroughly after handling.

Store in a tightly sealed container in a cool, dry place.

Experimental Protocols
The following protocols provide standardized procedures for the characterization of 4-(3-
Hydroxyphenoxy)benzoic acid.

Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a

newly synthesized or procured batch of 4-(3-Hydroxyphenoxy)benzoic acid.
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Workflow for Physicochemical Characterization

Initial Verification

Structural Confirmation

Purity & Final Analysis

Procured/Synthesized Sample

Visual Inspection
(Color, Form)

Step 1

Melting Point Determination
(DSC or Melting Point Apparatus)

Step 2

¹H and ¹³C NMR Spectroscopy

Step 3a

Mass Spectrometry (MS)
(Confirm Molecular Weight)

Step 3b

FTIR Spectroscopy
(Confirm Functional Groups)

Step 3c

High-Performance Liquid
Chromatography (HPLC)

(Assess Purity)

Solubility Testing
(Relevant Solvents)

If pure

Data Compilation & Report

Click to download full resolution via product page

Caption: A logical workflow for the analysis of 4-(3-Hydroxyphenoxy)benzoic acid.
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Protocol: Structural Characterization by ¹H NMR
Spectroscopy
Objective: To confirm the chemical structure of 4-(3-Hydroxyphenoxy)benzoic acid by ¹H

Nuclear Magnetic Resonance.

Materials:

4-(3-Hydroxyphenoxy)benzoic acid sample (5-10 mg)

Deuterated dimethyl sulfoxide (DMSO-d₆), NMR grade

NMR tube (5 mm)

Pipettes and vials

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-(3-
Hydroxyphenoxy)benzoic acid sample into a clean, dry vial.

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Cap the vial and gently vortex

or sonicate until the sample is fully dissolved.

Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette. Ensure the

liquid height is sufficient for the NMR spectrometer (typically ~4-5 cm).

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal from the DMSO-d₆ solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune the probe for the ¹H frequency.

Acquisition:
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Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz instrument

would be:

Pulse angle: 30-45 degrees

Acquisition time: ~2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16 (adjust as needed for signal-to-noise ratio)

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.

Integrate all peaks to determine the relative ratios of the protons.

Analysis: Compare the obtained chemical shifts, multiplicities (singlet, doublet, triplet, etc.),

and integrations to the expected values for the proposed structure of 4-(3-
Hydroxyphenoxy)benzoic acid.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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